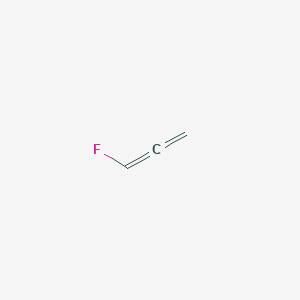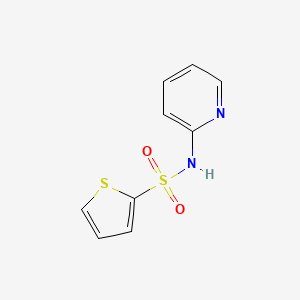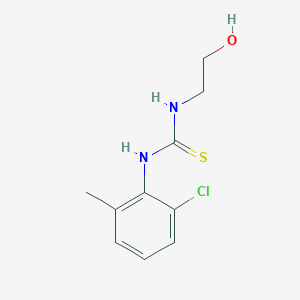![molecular formula C13H9NO4S B14650506 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione CAS No. 53962-15-5](/img/structure/B14650506.png)
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione is a complex organic compound with a unique structure that includes a phenoxathiine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione typically involves a series of condensation reactions. One common method involves the reaction of phenoxathiine with formylating agents followed by oximation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithiums, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism by which 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione exerts its effects involves its interaction with specific molecular targets. It can act as a cholinesterase reactivator, which is useful in treating organophosphate poisoning. The compound binds to the active site of the enzyme, cleaving the phosphate-ester bond and reactivating the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Hydroxyimino)methyl]imidazole: This compound shares a similar functional group but has a different core structure.
1-[(Hydroxyimino)methyl]-2-pyridinium chloride: Another compound with a similar functional group but different applications.
Uniqueness
Its ability to act as a cholinesterase reactivator sets it apart from other similar compounds .
Propriétés
Numéro CAS |
53962-15-5 |
|---|---|
Formule moléculaire |
C13H9NO4S |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
N-[(10,10-dioxophenoxathiin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9NO4S/c15-14-8-9-5-6-11-13(7-9)19(16,17)12-4-2-1-3-10(12)18-11/h1-8,15H |
Clé InChI |
ZYDRBSTYFYIACY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)





![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)

